molecular formula C12H18FN B13208386 [1-(3-Fluorophenyl)ethyl](2-methylpropyl)amine

[1-(3-Fluorophenyl)ethyl](2-methylpropyl)amine

Cat. No.: B13208386
M. Wt: 195.28 g/mol
InChI Key: AGXWQAVOQYXJAW-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)ethylamine: is an organic compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a methylpropylamine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)ethylamine typically involves the reaction of 3-fluorophenylacetonitrile with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and requires a catalyst like sodium methoxide to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of 1-(3-Fluorophenyl)ethylamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Scientific Research Applications

Chemistry: 1-(3-Fluorophenyl)ethylamine is used as an intermediate in the synthesis of various pharmaceutical compounds and agrochemicals . It serves as a building block for the development of new chemical entities with potential therapeutic applications .

Biology: In biological research, this compound is used to study the effects of fluorinated amines on enzyme activity and cell signaling pathways . It helps in understanding the role of fluorine substitution in modulating biological activity .

Medicine: The compound is investigated for its potential use in the treatment of neurological disorders and psychiatric conditions . Its unique structure allows it to interact with specific neuroreceptors and enzymes , making it a valuable tool in drug discovery .

Industry: In the industrial sector, 1-(3-Fluorophenyl)ethylamine is used in the production of specialty chemicals and polymers . Its reactivity and stability make it suitable for various applications, including coatings and adhesives .

Comparison with Similar Compounds

  • [2-(Dimethylamino)-2-methylpropyl][1-(3-fluorophenyl)ethyl]amine
  • 1-(3-Fluorophenyl)ethylamine hydrochloride

Comparison: Compared to other similar compounds, 1-(3-Fluorophenyl)ethylamine exhibits unique properties due to the presence of the fluorine atom . This substitution enhances its lipophilicity and metabolic stability , making it more effective in biological systems . Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[1-(3-fluorophenyl)ethyl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-9(2)8-14-10(3)11-5-4-6-12(13)7-11/h4-7,9-10,14H,8H2,1-3H3

InChI Key

AGXWQAVOQYXJAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1=CC(=CC=C1)F

Origin of Product

United States

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